![molecular formula C17H16FN3O2S B5613888 8-fluoro-N-(2-methoxyethyl)-N-(1,3-thiazol-2-ylmethyl)-2-quinolinecarboxamide](/img/structure/B5613888.png)
8-fluoro-N-(2-methoxyethyl)-N-(1,3-thiazol-2-ylmethyl)-2-quinolinecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives, including compounds similar to the one , often involves condensation reactions, starting from specific precursors such as quinoline carboxylic acid azides and aminonaphthalenesulfonamide, followed by processes like hydrogenolysis and reactions with halides (Gracheva et al., 1982). Another approach includes the coupling of specific glutamate derivatives with bromomethylquinazoline, followed by deprotection (Jackman et al., 1990).
Molecular Structure Analysis
The molecular structure of this compound, as with other quinoline derivatives, is characterized by the presence of a fluorine atom, which significantly influences its electronic properties and reactivity. The thiazolylmethyl and methoxyethyl groups attached to the quinoline core add to the complexity of the molecule, potentially affecting its conformational stability and interaction with biological targets (Alvarez-Ibarra et al., 1997).
Chemical Reactions and Properties
Quinoline derivatives exhibit a range of chemical reactions, primarily based on their functional groups. The fluoroquinoline core, in particular, can undergo nucleophilic aromatic substitution reactions with organolithium compounds, leading to regioselective functionalization (Stadlwieser et al., 1998). These reactions are crucial for modifying the compound to enhance its biological activity or alter its physical-chemical properties.
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are significantly influenced by the presence of the fluorine atom and the specific substituents attached to the quinoline core. These properties are essential for determining the compound's applicability in various fields, including its potential as a pharmaceutical agent (Segawa et al., 1992).
Chemical Properties Analysis
The chemical properties, such as reactivity with specific reagents, potential for forming derivatives, and interactions with biological targets, are critical for the compound's application in drug design and development. The unique combination of functional groups in this compound suggests a potential for selective interaction with enzymes or receptors, which is a desirable characteristic in medicinal chemistry (Prashanth et al., 2019).
properties
IUPAC Name |
8-fluoro-N-(2-methoxyethyl)-N-(1,3-thiazol-2-ylmethyl)quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S/c1-23-9-8-21(11-15-19-7-10-24-15)17(22)14-6-5-12-3-2-4-13(18)16(12)20-14/h2-7,10H,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRSVWOVZMIAAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=NC=CS1)C(=O)C2=NC3=C(C=CC=C3F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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